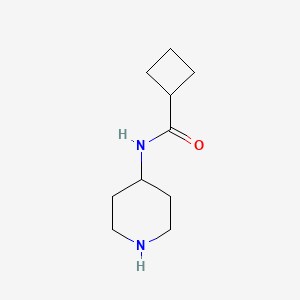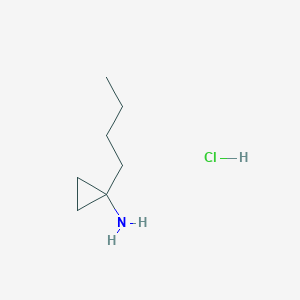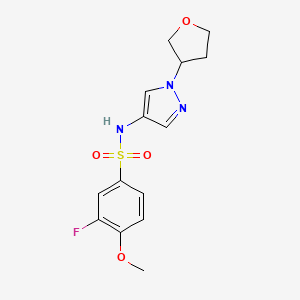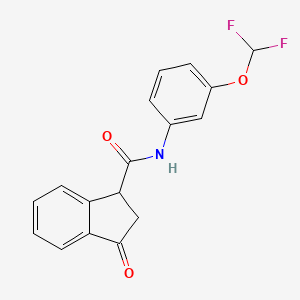![molecular formula C13H21N2O3P B2863395 Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate CAS No. 2416231-79-1](/img/structure/B2863395.png)
Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate” is a chemical compound with a molecular weight of 284.3 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is described by the InChI code1S/C13H21N2O3P/c1-13(2,3)18-12(16)15-9-10-8-11(6-7-14-10)19(4,5)17/h6-8H,9H2,1-5H3,(H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a notable example where a rapid synthetic method was established, achieving an overall yield of 81% through a multi-step process that includes acylation, nucleophilic substitution, and reduction (Zhao et al., 2017). This demonstrates the compound's utility in developing treatments for various medical conditions by serving as a precursor in the pharmaceutical industry.
Catalysis and Chemical Transformations
The compound has also found applications in catalysis and chemical transformations. For example, it is involved in reactions that utilize catalytic amounts of specific reagents to produce functionalized carbamates, showcasing its versatility in organic synthesis. Such reactions are pivotal in generating compounds with potential applications in different fields, including material science and drug development (Ortiz et al., 1999).
Environmental and Material Science Applications
In environmental and material science, this compound derivatives have been evaluated for their photophysical properties, which are important for applications such as data security protection. Such studies highlight the compound's potential in the development of smart luminescent materials with tunable emissions and mechanoluminescence, further expanding its applications beyond the pharmaceutical industry into areas such as data encryption and security (Song et al., 2016).
Structural Studies and Molecular Engineering
Moreover, the structural analysis and molecular engineering of this compound derivatives contribute to the understanding of molecular interactions and the design of molecules with specific properties. These studies are essential for the rational design of new compounds with desired biological or physical characteristics, further underscoring the compound's significance in scientific research and application (Das et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O3P/c1-13(2,3)18-12(16)15-9-10-8-11(6-7-14-10)19(4,5)17/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOQGGALSUNNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)



![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
